molecular formula C15H28N2O B5333131 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one

2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one

Cat. No.: B5333131
M. Wt: 252.40 g/mol
InChI Key: SUBDPHSKQRXDCG-UHFFFAOYSA-N
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Description

2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and an ethyl-hexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with prop-2-en-1-yl halide under basic conditions to form the substituted piperazine. This intermediate is then reacted with 2-ethylhexanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the alkyl chains.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Prop-2-en-1-yl)piperazin-1-yl]hexan-1-one
  • 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]butan-1-one
  • 2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]octan-1-one

Uniqueness

2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethyl-hexanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-ethyl-1-(4-prop-2-enylpiperazin-1-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O/c1-4-7-8-14(6-3)15(18)17-12-10-16(9-5-2)11-13-17/h5,14H,2,4,6-13H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDPHSKQRXDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCN(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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